Nigrocin-2GRb

Antimicrobial peptide Gram-negative bacteria Minimum inhibitory concentration

Nigrocin-2GRb is a 21-residue cationic antimicrobial peptide (AMP) belonging to the nigrocin-2 family, isolated from the skin secretions of the Asian frog Rana grahami (Odorrana grahami). Its sequence (GLFGKILGVGKKVLCGLSGMC) features three lysine residues and a C-terminal disulfide-bridged cyclic domain (Cys¹⁵–Cys²¹), placing it within the frog skin active peptide (FSAP) superfamily.

Molecular Formula
Molecular Weight
Cat. No. B1578547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNigrocin-2GRb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nigrocin-2GRb: Potency-Driven Antimicrobial Peptide from Rana grahami Skin Secretions


Nigrocin-2GRb is a 21-residue cationic antimicrobial peptide (AMP) belonging to the nigrocin-2 family, isolated from the skin secretions of the Asian frog Rana grahami (Odorrana grahami). Its sequence (GLFGKILGVGKKVLCGLSGMC) features three lysine residues and a C-terminal disulfide-bridged cyclic domain (Cys¹⁵–Cys²¹), placing it within the frog skin active peptide (FSAP) superfamily [1]. Among the seven antimicrobial peptides characterized from this species, Nigrocin-2GRb was identified as the most potent against a panel of Gram-negative, Gram-positive, and fungal microorganisms [1].

Why Nigrocin-2GRb Cannot Be Replaced by Other Rana grahami Peptides


The skin secretion of Rana grahami yields multiple structurally related peptides across four families—nigrocin-2, brevinin-1, brevinin-2, and esculentin-1—yet their antimicrobial potency and target-organism spectra differ substantially [1]. Even within the nigrocin-2 subfamily, the number of cationic lysine residues directly governs antibacterial activity: Nigrocin-2GRb carries three lysines, whereas the single-lysine analogs Nigrocin-2GRa and Nigrocin-2GRc exhibit markedly weaker antimicrobial profiles [1] [2]. Consequently, substituting Nigrocin-2GRb with any co-isolated peptide would result in a quantifiable loss of potency, a narrowed pathogen spectrum, or an altered hemolytic liability profile, making informed selection essential for reproducible experimental or industrial outcomes.

Quantitative Differentiation Evidence for Nigrocin-2GRb Relative to Closest Analogs


Gram-Negative Potency: Nigrocin-2GRb vs. Nigrocin-2GRa, Nigrocin-2GRc, and Brevinin-1GRa Against Escherichia coli

Nigrocin-2GRb demonstrates the lowest MIC against Escherichia coli among the nigrocin-2 peptides and the brevinin-1 peptide co-isolated from Rana grahami. At 3 µM, it is 8.3-fold more potent than Nigrocin-2GRa (MIC = 25 µM), 16.7-fold more potent than Nigrocin-2GRc (MIC = 50 µM), and 8.3-fold more potent than Brevinin-1GRa (MIC = 25 µM). The esculentin-1 peptide Esculentin-1GRa exhibits an MIC of 6 µM—only 2-fold higher—but its substantially larger size (46 residues; 4,864 Da) may impose synthesis and solubility constraints absent in the 21-residue Nigrocin-2GRb (2,079 Da) [1] [2].

Antimicrobial peptide Gram-negative bacteria Minimum inhibitory concentration

Gram-Positive Activity: Nigrocin-2GRb Retains S. aureus Potency Lost in Single-Lysine Nigrocin-2 Analogs

Nigrocin-2GRb inhibits Staphylococcus aureus with an MIC of 12.5 µM [1]. In contrast, the single-lysine peptides Nigrocin-2GRa and Nigrocin-2GRc exhibit only weak antimicrobial activity against S. aureus in the primary study, with quantitative MIC values not reported due to insufficient potency [1] [2]. Brevinin-1GRa matches Nigrocin-2GRb at 12.5 µM, while Brevinin-2GRa is 4-fold weaker (MIC = 50 µM) [3]. This demonstrates that within the nigrocin-2 subfamily, only the triple-lysine Nigrocin-2GRb provides meaningful Gram-positive coverage.

Staphylococcus aureus Gram-positive antibacterial AMP structure-activity

Antifungal Spectrum: Nigrocin-2GRb Provides Candida albicans Activity Lacking in Single-Lysine Nigrocin-2 Peptides

Nigrocin-2GRb is the only peptide within the nigrocin-2 family from R. grahami with confirmed antifungal activity, inhibiting Candida albicans at an MIC of 50 µM [1]. Esculentin-1GRa shows MIC >50 µM against C. albicans, indicating inferior potency, while Brevinin-2GRa requires >100 µM [2]. The single-lysine nigrocin-2 peptides (2GRa, 2GRc) lack any reported antifungal activity in the primary characterization study [1].

Antifungal peptide Candida albicans Broad-spectrum AMP

Cationicity-Driven Potency: Three Lysine Residues Differentiate Nigrocin-2GRb from Weaker Single-Lysine Homologs

Nigrocin-2GRb contains three lysine residues (positions 4, 12, 13) conferring a net charge of +3, whereas Nigrocin-2GRa and Nigrocin-2GRc each harbor a single lysine with net charges of +2 and +1, respectively [1] [2]. The primary study explicitly correlates the triple-lysine motif with 'highest potency against microorganisms,' while noting that the single-lysine variants 'showed weak antimicrobial and hemolytic activity' [1]. This cationicity difference provides a rational structural basis for the 8.3–16.7-fold Gram-negative potency gap described above, and constitutes a molecular feature directly verifiable by sequence analysis prior to procurement.

Structure-activity relationship Cationic antimicrobial peptide Lysine residue

Hemolytic Activity Profile: Quantitative Therapeutic Index Relative to Esculentin-1GRa and Nigrocin-2GRa

Nigrocin-2GRb exhibits an LD50 of 40 µM against human erythrocytes [1]. The calculated therapeutic index (HC50/MIC) against E. coli is 13.3, compared with 11.8 for Nigrocin-2GRa (HC50 = 295 µM; MIC = 25 µM), >10 for Nigrocin-2GRc (HC50 >500 µM; MIC = 50 µM), and 35 for Esculentin-1GRa (HC50 = 210 µM; MIC = 6 µM) [1] [2]. Against S. aureus, the index narrows to 3.2 for Nigrocin-2GRb. Thus, while Nigrocin-2GRb is the most hemolytic peptide in the R. grahami panel, its therapeutic index against E. coli remains comparable to the single-lysine analog 2GRa, indicating that enhanced potency partially offsets increased hemolytic liability [1].

Hemolytic activity Therapeutic index Selectivity Human erythrocytes

Structural Compactness Advantage: Nigrocin-2GRb Offers Potency Without the Large Size Penalty of Esculentin-1GRa

Nigrocin-2GRb (21 residues; 2,079 Da) achieves single-digit micromolar potency against E. coli within a compact scaffold, whereas the next most potent peptide Esculentin-1GRa requires 46 residues (4,864 Da) to reach an MIC of 6 µM [1] [2]. The 2.3-fold greater molecular weight of Esculentin-1GRa translates to proportionally higher synthesis costs per mole, lower yield per gram of resin in solid-phase peptide synthesis (SPPS), and potentially reduced solubility due to its greater hydrophobicity (GRAVY = 0.191 for Nigrocin-2GRb vs. similar or lower for larger peptides) [2] [3]. While no direct head-to-head synthesis yield comparison exists in the literature, the mass-efficiency advantage is an inherent consequence of the sequence length difference.

Peptide synthesis efficiency Molecular weight Antimicrobial peptide design

Recommended Application Scenarios for Nigrocin-2GRb Based on Quantitative Evidence


Broad-Spectrum Antimicrobial Screening Against Gram-Negative, Gram-Positive, and Fungal Targets

With confirmed MICs of 3 µM (E. coli), 12.5 µM (S. aureus), and 50 µM (C. albicans), Nigrocin-2GRb is the only nigrocin-2 peptide from R. grahami suitable for triple-pathogen panel screening [1]. Laboratories conducting initial activity profiling across bacterial and fungal strains should select Nigrocin-2GRb over Nigrocin-2GRa or 2GRc, which lack measurable Gram-positive and antifungal activity [1].

Cationicity-Structure-Activity Relationship (SAR) Studies in Antimicrobial Peptide Design

The 3-lysine vs. 1-lysine potency differential among Nigrocin-2GRb, 2GRa, and 2GRc provides a controlled SAR system for probing how cationicity modulates membrane-disrupting activity [1] [2]. Investigators designing synthetic AMP analogs with tunable charge density can use Nigrocin-2GRb as the high-cationicity reference and the single-lysine analogs as matched low-activity controls within a conserved 21-residue, disulfide-bridged scaffold [1].

Topical Antimicrobial Formulation Development Where Moderate Hemolysis Is Tolerated

The hemolytic LD50 of 40 µM indicates that Nigrocin-2GRb is unsuitable for systemic administration but may be appropriate for topical or surface-disinfection applications [1]. Its therapeutic index against E. coli (13.3) remains comparable to the less potent analog Nigrocin-2GRa (TI = 11.8), suggesting that the potency gain compensates for the hemolytic penalty in use cases where erythrocyte exposure is limited or irrelevant [1] [3].

Cost-Efficient Synthesis for Milligram-to-Gram Scale Procurement

At 21 residues and 2,079 Da, Nigrocin-2GRb is substantially smaller than the alternative potent peptide Esculentin-1GRa (46 residues; 4,864 Da), offering a 4.7-fold mass-normalized potency advantage against E. coli [1] [2]. Procurement specifications should mandate ≥95% purity by HPLC and verification of the disulfide bridge (Cys¹⁵–Cys²¹) by mass spectrometry, as the cyclic C-terminal domain is essential for structural integrity [2].

Quote Request

Request a Quote for Nigrocin-2GRb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.